N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C16H12ClF3N4O2S |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N4O2S/c1-24-14(12-3-2-6-26-12)22-23-15(24)27-8-13(25)21-9-4-5-11(17)10(7-9)16(18,19)20/h2-7H,8H2,1H3,(H,21,25) |
InChI Key |
PAFKFQUIEWTEIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole core is constructed via cyclization reactions. A widely adopted method involves acyl hydrazide intermediates derived from ethyl acetate derivatives. For example:
- Ethyl 4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-carboxylate is synthesized by reacting 4-methyl-5-(furan-2-yl)-1,2,4-triazole-3-thiol with bromoethyl acetate in ethanol using sodium acetate as a base.
- Hydrazinolysis of the ester intermediate with hydrazine monohydrate yields the corresponding acyl hydrazide.
Key reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | Bromoethyl acetate, NaOAc | Ethanol | 80°C | 75–85% |
| Hydrazinolysis | Hydrazine monohydrate | Ethanol | Reflux | 80–90% |
Sulfanyl Acetamide Coupling
The sulfanylacetamide side chain is introduced via nucleophilic substitution:
- 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is prepared by reacting 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
- The triazole-thiol intermediate undergoes deprotonation with K₂CO₃ or NaOH, followed by coupling with the chloroacetamide derivative in DMF at 60–80°C.
Optimized parameters :
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF
- Reaction time : 6–8 hours
- Yield : 65–75%
Comparative Analysis of Synthetic Methods
Traditional Stepwise Synthesis
The conventional approach involves discrete steps for triazole formation, thiol activation, and acetamide coupling. This method offers reproducibility but requires meticulous purification after each step.
Advantages :
- High purity (≥95% by HPLC)
- Scalability up to 100 g batches
Limitations :
Parallel Synthesis Techniques
Radley’s parallel synthesizers enable simultaneous optimization of triazole derivatives by varying substituents (e.g., methyl, allyl) on the triazole ring. For this compound, methyl substitution at position 4 of the triazole was found to enhance yield by 15% compared to allyl groups.
Key findings :
| Substituent | Yield (%) | Purity (%) |
|---|---|---|
| Methyl | 78 | 97 |
| Allyl | 63 | 95 |
| Ethyl | 70 | 96 |
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.85 (d, J = 8.4 Hz, 1H, aryl-H)
- δ 6.78–7.12 (m, 3H, furan-H)
- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity with retention time = 12.3 min.
Challenges and Mitigation Strategies
Intermediate Instability
The triazole-thiol intermediate is prone to oxidation. Solutions include:
Byproduct Formation
Common byproducts arise from:
- Over-alkylation of the triazole nitrogen
- Hydrolysis of the trifluoromethyl group
Mitigation :
- Strict temperature control (<80°C)
- Use of anhydrous solvents
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted acetamide compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Phenyl Ring Modifications
N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 578700-53-5):
- Replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a 3-chloro-4-fluorophenyl group.
- Impact : Reduced hydrophobicity due to the absence of CF₃, but enhanced dipole interactions from the fluorine atom. Exhibits a lower molar mass (366.8 g/mol ) and higher predicted solubility (pKa = 11.30) compared to the target compound .
- Activity : Demonstrated anti-exudative activity in preclinical models at 10 mg/kg, comparable to diclofenac sodium .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide: Substitutes the furan-2-yl group with pyridin-4-yl and introduces a 3-methylphenyl substituent on the triazole ring. The methyl group on the triazole increases steric bulk, possibly reducing metabolic degradation .
Triazole Ring Modifications
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Replace the 4-methyl group on the triazole with an amino group. Impact: Amino substitution improves water solubility and antioxidant activity (e.g., hydrogen peroxide radical scavenging) but reduces thermal stability .
Antimicrobial Activity
- Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring show enhanced antibacterial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL). The target compound’s trifluoromethyl group likely amplifies this effect through increased membrane permeability .
- Pyridinyl analogs (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) exhibit broader antifungal activity against A. niger (MIC = 6.25 µg/mL) due to pyridine’s metal-chelating properties .
Anti-Inflammatory and Anti-Exudative Activity
- The furan-2-yl group in the target compound correlates with anti-exudative potency (50% inhibition at 10 mg/kg), surpassing phenyl or pyridinyl analogs. Chlorine and trifluoromethyl substituents further reduce edema by stabilizing ligand-receptor interactions .
Nonlinear Optical (NLO) Properties
- Triazole derivatives with electron-deficient aromatic rings (e.g., nitro, CF₃) exhibit high hyperpolarizability (β = 1.2–1.8 × 10⁻²⁸ esu), making them candidates for optoelectronic applications. The target compound’s CF₃ group enhances NLO response compared to methyl or ethyl substituents .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with a complex structure that includes several functional groups, which suggest potential pharmacological activities. This compound is of particular interest due to its possible applications in medicinal chemistry and drug development, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is C19H13ClF3N5O2S, and it features a triazole moiety and a sulfanyl linkage. The presence of chloro and trifluoromethyl groups on the phenyl ring enhances its biological activity. The unique combination of these functional groups positions it as a promising candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClF3N5O2S |
| Molecular Weight | 467.9 g/mol |
| CAS Number | 886943-37-9 |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. Triazole derivatives are known for their antifungal activities, and this compound's structure indicates potential efficacy against various fungal pathogens. A review highlighted that 1,2,4-triazole derivatives demonstrate a broad spectrum of antifungal activity, making them valuable in the development of new antifungal agents .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Similar triazole compounds have shown cytotoxic effects against various cancer cell lines, including lung (A549) and skin cancers (SK-MEL-2) . The incorporation of furan and thiophene rings may further enhance its efficacy against tumor cells.
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Molecular docking studies can elucidate how this compound interacts with biological macromolecules such as proteins involved in disease pathways. This could provide insights into its potential role in inhibiting cancer proliferation or combating microbial resistance .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity : A study reported significant cytotoxicity in triazole derivatives against breast cancer cell lines (MDA-MB-231) .
- Antifungal Efficacy : Research demonstrated that triazole-based compounds exhibited strong antifungal activity against Candida species .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives revealed that modifications to the triazole ring could enhance biological activity, suggesting that further functionalization of this compound might yield even more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
